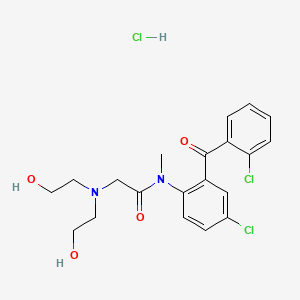![molecular formula C16H14Br2N2O2 B13757219 7,7'-dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b][1,4]oxazine](/img/structure/B13757219.png)
7,7'-dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7’-dibromo-3,3’,4,4’-tetrahydro-2H,2’H-8,8’-bibenzo[b][1,4]oxazine is a chemical compound with the molecular formula C16H14Br2N2O2. It is primarily used in research and industrial applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of 7,7’-dibromo-3,3’,4,4’-tetrahydro-2H,2’H-8,8’-bibenzo[b][1,4]oxazine involves several steps. One common method includes the bromination of a precursor compound followed by cyclization under specific conditions . The reaction conditions typically involve the use of bromine as a reagent and a suitable solvent to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
7,7’-dibromo-3,3’,4,4’-tetrahydro-2H,2’H-8,8’-bibenzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
7,7’-dibromo-3,3’,4,4’-tetrahydro-2H,2’H-8,8’-bibenzo[b][1,4]oxazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7,7’-dibromo-3,3’,4,4’-tetrahydro-2H,2’H-8,8’-bibenzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds to 7,7’-dibromo-3,3’,4,4’-tetrahydro-2H,2’H-8,8’-bibenzo[b][1,4]oxazine include other brominated oxazines and related heterocyclic compounds . What sets this compound apart is its unique bromination pattern and the resulting chemical properties . Some similar compounds are:
- 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
- 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b][1,4]oxazine
These compounds share structural similarities but differ in their specific functional groups and applications .
Propiedades
Fórmula molecular |
C16H14Br2N2O2 |
|---|---|
Peso molecular |
426.10 g/mol |
Nombre IUPAC |
7-bromo-8-(7-bromo-3,4-dihydro-2H-1,4-benzoxazin-8-yl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C16H14Br2N2O2/c17-9-1-3-11-15(21-7-5-19-11)13(9)14-10(18)2-4-12-16(14)22-8-6-20-12/h1-4,19-20H,5-8H2 |
Clave InChI |
WFFQEKKSXGXFTP-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(N1)C=CC(=C2C3=C(C=CC4=C3OCCN4)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


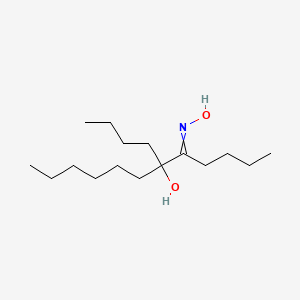



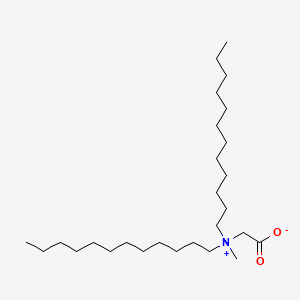
![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)


![3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13757193.png)
![5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B13757203.png)
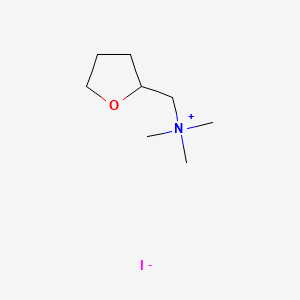
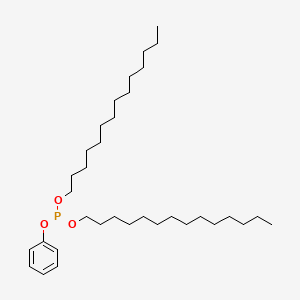
![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
